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PU02

Cat. No.: B1678329
M. Wt: 292.4 g/mol
InChI Key: BGMSTNYJYPSLHN-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Derivatives as Bioactive Agents

The central role of purines in cell metabolism means that analogues, or modified versions, of these molecules can act as antimetabolites, interfering with cellular processes. wikipedia.orgpatsnap.com By mimicking natural purines, these derivatives can inhibit critical enzymes or be incorporated into nucleic acids, disrupting their function. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or pathogens.

Over the decades, the structural modification of the purine core has yielded a diverse arsenal of therapeutic agents. nih.govresearchgate.net These purine derivatives have found applications across a wide range of diseases:

Anticancer Agents: Thiopurines, cladribine, and fludarabine are used in the treatment of various leukemias and other cancers. nih.govnih.govnih.gov

Antiviral Compounds: Drugs like acyclovir and ganciclovir are purine analogues that effectively combat viral infections, including herpes. nih.gov

Immunosuppressive Agents: Azathioprine, a derivative of mercaptopurine, is crucial in preventing organ transplant rejection and managing autoimmune diseases. nih.govwikipedia.org

Kinase Inhibitors: Recognizing that ATP is the natural substrate for protein kinases, researchers have developed purine analogues that compete with ATP to inhibit kinase activity, a key strategy in modern cancer therapy. nih.govacs.orgnih.gov

Historical Context of Thiopurines in Drug Discovery

The history of thiopurines, purine analogues containing a sulfur atom, is a landmark in the development of rational drug design. wikipedia.org This journey began in the early 1950s through the pioneering work of George Hitchings and Gertrude Elion. nih.govnih.govoup.com Their systematic approach involved synthesizing and testing numerous purine analogues to find compounds that could interfere with nucleic acid biosynthesis. nih.gov

This research led to several key discoveries that formed the foundation of thiopurine therapy:

Thioguanine (6-TG) was first synthesized in 1950 and was subsequently developed as a treatment for various forms of leukemia. nih.govnih.gov

Mercaptopurine (6-MP) , discovered by Elion in 1951, proved to be a potent antimetabolite. nih.govoup.com After demonstrating anticancer effects in animal models, it rapidly became a cornerstone therapy for acute lymphoblastic leukemia (ALL). nih.govwikipedia.org

Azathioprine , a prodrug designed to be converted into mercaptopurine in the body, was synthesized in 1957. nih.govdrugbank.com This modification was an effort to improve the drug's therapeutic profile, and azathioprine became a widely used immunosuppressant for organ transplantation and autoimmune conditions. wikipedia.orgpatsnap.comwebmd.com

The profound impact of this work was recognized in 1988 when Gertrude Elion and George Hitchings, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine for their discoveries of "important principles for drug treatment." nih.govoup.com

CompoundYear of Discovery/SynthesisPrimary Initial Application
Thioguanine1950Leukemia Treatment nih.govnih.gov
Mercaptopurine1951Leukemia Treatment nih.govoup.com
Azathioprine1957Immunosuppression nih.govdrugbank.com

Rationale for Investigating Naphthalene-Substituted Thiopurines

The design of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine represents a strategic fusion of a classic pharmacophore (the thiopurine core) with a distinct chemical moiety (naphthalene) to explore new biological activities. The rationale for this combination is rooted in established principles of medicinal chemistry.

The Thiopurine Scaffold: The 6-thiopurine core serves as a proven biological anchor. Substitution at the C6 position is a well-established method for creating new purine derivatives with diverse biological targets, including protein kinases. mdpi.comacs.org

The Naphthalene (B1677914) Moiety: Naphthalene is a versatile aromatic system that is incorporated into many approved drugs and is explored for a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comekb.egnih.gov Its inclusion is intended to confer specific advantages:

Lipophilicity: The bulky and hydrophobic nature of the naphthalene ring can enhance the molecule's ability to bind to hydrophobic pockets within target proteins. nih.gov

π-Stacking Interactions: The extensive aromatic system of naphthalene can engage in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein's active site, potentially increasing binding affinity and potency.

The Thioether Linker: The -S-CH2- group connecting the purine and naphthalene components provides rotational flexibility. This allows the bulky naphthalene group to adopt an optimal orientation within a biological target's binding site to maximize favorable interactions.

In essence, the synthesis of naphthalene-substituted thiopurines is a deliberate strategy to create hybrid molecules. This approach aims to leverage the established biological relevance of the purine scaffold with the unique physicochemical properties of the naphthalene group. Research into structurally related compounds, such as 7-(naphthalen-2-ylmethyl)-7H-purines, has shown potent activity against specific pathogens, supporting the potential of this chemical combination. nih.gov

Research Findings for 6-((Naphthalen-1-ylmethyl)thio)-7H-purine

Detailed biological activity data for this specific compound is limited in publicly accessible literature. However, its fundamental chemical properties can be defined.

PropertyData
IUPAC Name6-{[(naphthalen-1-yl)methyl]sulfanyl}-7H-purine chemenu.com
Molecular FormulaC16H12N4S chemenu.com
CAS Number313984-77-9 chemenu.com

The synthesis of such a compound would likely follow established chemical routes, such as the nucleophilic substitution of 6-chloropurine with 1-naphthalenemethanethiol. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N4S B1678329 PU02

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(naphthalen-1-ylmethylsulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-7-13-11(4-1)5-3-6-12(13)8-21-16-14-15(18-9-17-14)19-10-20-16/h1-7,9-10H,8H2,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMSTNYJYPSLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Naphthalen 1 Ylmethyl Thio 7h Purine and Analogues

Established Synthetic Routes to 6-Thiosubstituted Purines

The most direct methods for synthesizing 6-thiosubstituted purines involve the modification of readily available purine (B94841) starting materials, primarily 6-mercaptopurine (B1684380). These routes are valued for their efficiency and reliability.

The principal and most straightforward synthesis of 6-((naphthalen-1-ylmethyl)thio)-7H-purine involves the direct S-alkylation of 6-mercaptopurine. This reaction is a specific example of the more general Williamson ether synthesis, adapted for thioether formation. The sulfur atom of 6-mercaptopurine, being a soft nucleophile, readily attacks electrophilic carbon centers.

In this specific synthesis, 6-mercaptopurine is typically deprotonated with a suitable base (e.g., sodium hydroxide, sodium hydride) to form the more nucleophilic thiolate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate naphthalene-derived reagent, such as 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene. The reaction displaces the halide leaving group to form the desired carbon-sulfur bond.

Reaction Scheme:

Step 1 (Deprotonation): 6-mercaptopurine is treated with a base to form the sodium thiopurinate salt.

Step 2 (Alkylation): The thiopurinate salt is reacted with 1-(halomethyl)naphthalene in a polar aprotic solvent (e.g., DMF, acetone) to yield the final product.

A similar methodology has been successfully employed to synthesize the analogous compound, 6-((naphthalen-2-ylmethyl)thio)-9H-purine, highlighting the robustness of this approach for generating S-alkylated purine derivatives. researchgate.net

Table 1: Synthesis via S-Alkylation of 6-Mercaptopurine
Reactant 1Reactant 2Key ConditionsProduct
6-Mercaptopurine1-(Chloromethyl)naphthaleneBase (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, Ethanol)6-((Naphthalen-1-ylmethyl)thio)-7H-purine

The synthesis of purine thioethers is a well-established field, with alkylation being the predominant strategy. Thiols, such as 6-mercaptopurine, are significantly more acidic than their alcohol counterparts, facilitating the formation of thiolate anions under milder basic conditions. masterorganicchemistry.com These thiolates are excellent nucleophiles, reacting efficiently with a wide range of alkyl halides and other electrophiles while exhibiting lower basicity, which minimizes competing elimination reactions. masterorganicchemistry.com

This reactivity allows for the synthesis of a broad library of 6-thioether purine derivatives by varying the alkylating agent. Thioether-linked derivatives have been shown to be superior to their oxygen and nitrogen isosteres in certain biological contexts. nih.gov While alkylation is the primary method for forming the S-C bond, acylation strategies can be employed to modify other positions on the purine ring or on substituents, further diversifying the chemical space of these analogues.

Advanced Synthetic Approaches for Diverse Purine Scaffolds

To generate greater structural diversity, particularly for creating libraries of related compounds for research, more advanced and often multi-step synthetic pathways are employed. These methods allow for precise control over substitution patterns on the purine ring.

While the direct alkylation of 6-mercaptopurine typically yields the N-7 or N-9 tautomer, achieving regioselective substitution at the N-9 position often requires a multi-step approach. One powerful technique is solid-phase synthesis. nih.gov This methodology involves anchoring a building block to a polymer support and sequentially adding reagents to construct the desired molecule.

A representative pathway for an N-9 substituted purine might involve:

Anchoring: An appropriate amine is attached to a solid support.

Pyrimidine (B1678525) Ring Formation: The anchored amine is reacted with a substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine.

Substitution: The second chlorine atom on the pyrimidine is displaced by a different amine.

Purine Ring Closure: The nitro group is reduced to an amine, which then reacts with an aldehyde or orthoformate to close the imidazole portion of the purine ring.

Cleavage: The final N-9 substituted purine is cleaved from the polymer support. nih.gov

This method allows for the systematic variation of substituents at different positions of the purine scaffold. nih.gov An alternative approach involves the direct, metal-free cross-dehydrogenation coupling to create N-9 alkylated purines using thioethers as alkylating agents. rsc.org It is noteworthy that some 9-alkyl-6-thiopurines can function as prodrugs, undergoing metabolic dealkylation in vivo to release the parent 6-thiopurine. nih.gov

Table 2: Representative Multi-step Solid-Phase Synthesis for N-9 Substituted Purines
StepDescriptionPurpose
1Acylation of a polymer-supported amine with an Fmoc-α-amino acid.Introduce the N-9 substituent precursor.
2Arylation with a dichloronitropyrimidine.Build the pyrimidine portion of the purine core.
3Nucleophilic substitution of the second chlorine.Introduce diversity at another position.
4Nitro group reduction and cyclization.Form the final purine scaffold.
5Cleavage from the polymer support.Isolate the target compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including the derivatization of purines. mdpi.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and fewer side products compared to conventional heating methods. scielo.br

This technique has been successfully applied to the synthesis of 6-substituted aminopurine analogs, where the amination of 6-chloropurine occurs smoothly and rapidly. scielo.brresearchgate.net A significant advantage is the ability to use environmentally benign solvents like water, aligning with the principles of "green chemistry". scielo.br Given its effectiveness in promoting nucleophilic aromatic substitution on the purine core, microwave-assisted synthesis is a highly viable and efficient method for preparing 6-((naphthalen-1-ylmethyl)thio)-7H-purine from 6-chloropurine and 1-naphthalenemethanethiol, or from 6-mercaptopurine and 1-(halomethyl)naphthalene.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Purine Analogues
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours (e.g., 2-24 h)Minutes (e.g., 5-30 min)
YieldsModerate to GoodGood to Excellent
SolventOften organic solvents (e.g., DMF)Can often use "green" solvents (e.g., water, ethanol)
Side ProductsCan be significantOften reduced

Structural Characterization Techniques for 6-((Naphthalen-1-ylmethyl)thio)-7H-purine Analogues

The unambiguous identification and structural confirmation of 6-((naphthalen-1-ylmethyl)thio)-7H-purine and its analogues are accomplished using a suite of standard spectroscopic and analytical techniques. Each method provides specific information that, when combined, offers a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number and chemical environment of protons, including the characteristic signals for the purine and naphthalene (B1677914) rings and the methylene (B1212753) bridge. ¹³C NMR identifies all unique carbon atoms in the molecule.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by observing their characteristic vibrational frequencies.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in space. nih.gov This is particularly useful for confirming the regiochemistry of substitution, such as distinguishing between N-7 and N-9 isomers.

Table 4: Structural Characterization Techniques and Their Applications
TechniqueInformation Provided
¹H NMRIdentifies proton environments, confirms connectivity through coupling patterns.
¹³C NMRDetermines the number and type of carbon atoms.
Mass Spectrometry (MS/HRMS)Provides molecular weight and elemental composition.
X-ray CrystallographyGives the precise 3D structure and confirms isomerism.

Pharmacological Profile and Preclinical Evaluation of 6 Naphthalen 1 Ylmethyl Thio 7h Purine Derivatives

In Vitro Biological Efficacy Assessment

The in vitro biological efficacy of chemical compounds is a critical component of preclinical evaluation, providing foundational data on their potential as therapeutic agents. This assessment typically involves determining the effects of a compound on various cell lines in a controlled laboratory setting. A key aspect of this evaluation is the anti-proliferative activity, which measures the ability of a compound to inhibit the growth and division of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative activity of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine and its derivatives has been a subject of interest in oncological research. However, a comprehensive review of publicly available scientific literature and databases did not yield specific in vitro anti-proliferative data (such as IC50 values) for this particular compound or its derivatives against the cancer cell line models outlined below.

Glioblastoma Models

No specific research findings or data on the in vitro anti-proliferative activity of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine or its derivatives in glioblastoma cell lines were identified in the conducted search of scientific literature.

Melanoma Models

A review of available literature did not provide any specific data or research findings on the in vitro anti-proliferative efficacy of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine or its derivatives in melanoma cell lines.

Breast Carcinoma Models

There is no specific publicly available data on the in vitro anti-proliferative activity of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine or its derivatives in breast carcinoma cell lines.

Colon and Pancreatic Carcinoma Models

Specific data regarding the in vitro anti-proliferative effects of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine or its derivatives on colon and pancreatic carcinoma cell lines could not be located in the reviewed scientific literature.

Leukemia Cell Lines

No specific research findings or data concerning the in vitro anti-proliferative activity of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine or its derivatives in leukemia cell lines were found in the available literature.

Data Table of Anti-proliferative Activity

As no specific IC50 values or other quantitative data for the anti-proliferative activity of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine or its derivatives were found for the specified cancer models, a data table cannot be provided at this time.

Antimicrobial Spectrum and Potency

The evaluation of the antimicrobial capabilities of purine (B94841) derivatives is a significant area of research in the quest for new therapeutic agents. Studies have investigated the activity of compounds related to 6-((naphthalen-1-ylmethyl)thio)-7H-purine against a variety of microbial pathogens.

Preclinical investigations into a series of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine derivatives, which are structurally related to 6-((naphthalen-1-ylmethyl)thio)-7H-purine, have been conducted to determine their antibacterial potential. These studies revealed that the tested purine derivatives did not exhibit significant antibacterial activity. cuni.cz Specifically, compounds such as a 6-amino substituted derivative (Compound 56) and a 6-ethylamino substituted derivative (Compound 64) were assessed against a panel of both Gram-positive and Gram-negative bacterial strains and were found to be inactive. cuni.cz This lack of broad-spectrum antibacterial action suggests that their mechanism of action may be highly specific to other types of microorganisms. cuni.cz

Table 1: Antibacterial Activity of 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine Derivatives

Compound ReferenceSubstitution at Position 2Substitution at Position 6Gram-Positive ActivityGram-Negative Activity
Compound 56 VariedAminoInactiveInactive
Compound 64 VariedEthylaminoInactiveInactive

Data sourced from studies on 7-(naphthalen-2-ylmethyl)-7H-purine derivatives, which indicated a lack of activity against tested bacterial strains. cuni.cz

Currently, there is a lack of specific data in the reviewed scientific literature concerning the antifungal activity of 6-((naphthalen-1-ylmethyl)thio)-7H-purine or its closely related derivatives against common fungal pathogens.

In contrast to their inactivity against common bacteria, certain derivatives of 7-(naphthalen-2-ylmethyl)-7H-purines have demonstrated potent and specific activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. cuni.cz A phenotypic screening of a library of purine derivatives identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one (Compound 10) as a potent antitubercular agent with a Minimum Inhibitory Concentration (MIC99) of 4 μM. cuni.cz

Further structure-activity relationship studies led to the development of optimized analogues with 6-amino (Compound 56) and 6-ethylamino (Compound 64) substitutions. These compounds displayed strong in vitro activity against the Mtb H37Rv strain and several clinically isolated drug-resistant strains, with MIC values of 1 μM. cuni.cz The mechanism of action for these compounds was identified through the isolation and sequencing of resistant Mtb mutants, which revealed mutations in the dprE1 (Rv3790) gene. cuni.cz This gene encodes for the decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall component, arabinose. cuni.cz Inhibition of DprE1 by these 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines was subsequently confirmed through in vitro radiolabeling experiments. cuni.cz Interestingly, the 7-(naphthalen-1-yl)methyl analogue (Compound 11) showed no antimycobacterial activity, highlighting the critical importance of the naphthalen-2-ylmethyl substituent for anti-TB activity in this series of compounds. cuni.cz

Table 2: Antitubercular Activity of 7-(Naphthalen-2-ylmethyl)-7H-purine Derivatives Against M. tuberculosis H37Rv

Compound ReferenceSubstitution at Position 2Substitution at Position 6MIC (μM)
Compound 10 MorpholinoOxo4
Compound 56 VariedAmino1
Compound 64 VariedEthylamino1
Compound 11 *MorpholinoOxoInactive

*Compound 11 is a 7-(naphthalen-1-yl)methyl analogue. cuni.cz

Immunomodulatory Effects

While direct studies on the immunomodulatory effects of 6-((naphthalen-1-ylmethyl)thio)-7H-purine are not available in the current literature, the broader class of 6-thiopurine compounds, such as 6-mercaptopurine (B1684380) (6-MP) and its prodrug azathioprine, are well-established immunomodulators. nih.govjenabioscience.com These drugs exert their effects by being metabolized to thioguanine nucleotides, which can be incorporated into DNA and RNA, thereby disrupting lymphocyte proliferation and function. clinpgx.org The primary immunosuppressive action of thiopurines is thought to result from the binding of 6-thio-GTP to the small GTPase Rac1, which induces apoptosis in activated T cells. jenabioscience.com This mechanism of action forms the basis of their clinical use in autoimmune diseases and organ transplantation. Given that 6-((naphthalen-1-ylmethyl)thio)-7H-purine is a 6-thiopurine derivative, it is plausible that it may possess immunomodulatory properties, though this requires experimental verification.

Enzyme Inhibition Assays

The potential for purine analogues to act as enzyme inhibitors is a key area of pharmacological investigation.

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway. nih.gov Its inhibition is a therapeutic strategy for T-cell mediated disorders due to the pivotal role of PNP in T-cell proliferation. nih.gov At present, there is no scientific literature available that specifically reports on the inhibitory activity of 6-((naphthalen-1-ylmethyl)thio)-7H-purine or its derivatives against Purine Nucleoside Phosphorylase.

Histamine (B1213489) H3 Receptor Antagonism

There is currently no publicly available scientific literature detailing the activity of 6-((naphthalen-1-ylmethyl)thio)-7H-purine as a histamine H3 receptor antagonist. While various other chemical scaffolds are known to exhibit potent and selective antagonism at the H3 receptor, the specific interaction of this purine derivative has not been reported. nih.govfrontiersin.orgnih.gov

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) Inhibition

Research into purine derivatives as potential antitubercular agents has identified the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1) as a key target. DprE1 is essential for the biosynthesis of the mycobacterial cell wall. nih.govaminer.cn Studies on a series of 2,6-disubstituted 7-(naphthalen-ylmethyl)-7H-purines have demonstrated potent antimycobacterial activity by inhibiting DprE1. nih.govcuni.cz

However, structure-activity relationship (SAR) studies within this class of compounds have revealed a critical dependency on the substitution pattern of the naphthalene (B1677914) ring. Specifically, potent activity is associated with the (naphthalen-2-yl)methyl substituent at the 7-position of the purine core. cuni.cz In contrast, the corresponding 7-(naphthalen-1-yl)methyl analogue was found to be devoid of antimycobacterial activity. cuni.cz This suggests that the specific regioisomer, 6-((naphthalen-1-ylmethyl)thio)-7H-purine, is unlikely to be a significant inhibitor of DprE1.

Table 1: DprE1 Inhibitory Activity of Naphthalen-ylmethyl-purine Analogs

Compound/AnalogNaphthalene Substituent PositionReported Antimycobacterial ActivityTarget
2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines2-ylmethylPotentDprE1
7-(naphthalen-1-yl)methyl analogue1-ylmethylInactiveDprE1
CDC7 Kinase Inhibition

Cell division cycle 7 (CDC7) kinase is a crucial enzyme in the initiation of DNA replication and is considered a promising target for cancer therapy. nih.gov A wide range of heterocyclic compounds have been investigated as CDC7 inhibitors. However, a review of the existing scientific literature reveals no data on the evaluation of 6-((naphthalen-1-ylmethyl)thio)-7H-purine or its close derivatives for inhibitory activity against CDC7 kinase.

Uric Acid Transporter 1 (URAT1) Inhibition

Uric acid transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys, making it a prime target for the treatment of hyperuricemia and gout. nih.gov Various inhibitors of URAT1 have been developed and studied. nih.govnih.gov At present, there are no published studies that have assessed the potential of 6-((naphthalen-1-ylmethyl)thio)-7H-purine to inhibit URAT1.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides and nucleoside analogs across cell membranes. nih.gov They are important for cellular uptake of certain therapeutic agents. The inhibitory activity of 6-((naphthalen-1-ylmethyl)thio)-7H-purine against any member of the ENT family has not been reported in the scientific literature.

Other Kinase and Enzyme Targets

Beyond the specific targets detailed above, there is a lack of available data regarding the broader enzymatic and kinase inhibitory profile of 6-((naphthalen-1-ylmethyl)thio)-7H-purine. Comprehensive screening against panels of kinases and other enzymes would be necessary to identify any additional biological activities.

In Vivo Efficacy Studies

Consistent with the absence of demonstrated potent activity against the aforementioned preclinical targets, there are no published reports of in vivo efficacy studies for 6-((naphthalen-1-ylmethyl)thio)-7H-purine for any therapeutic indication.

Stability and Biotransformation Studies

Microsomal Stability

No publicly available data from in vitro studies using liver microsomes to determine the metabolic stability of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine could be located. Such studies are essential for predicting the hepatic clearance of a compound, a key parameter in its pharmacokinetic profile. Typically, these experiments would involve incubating the compound with liver microsomes and measuring its disappearance over time to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

Structure Activity Relationship Sar Studies of 6 Naphthalen 1 Ylmethyl Thio 7h Purine Analogues

Impact of Naphthalene (B1677914) Moiety Modifications on Biological Activity

The naphthalene component of the molecule is a crucial determinant of its biological activity. Modifications to this part of the scaffold, including the point of attachment to the purine (B94841) core and the introduction of various substituents, have been shown to significantly modulate the compound's potency and function.

The orientation of the naphthalene ring relative to the thioether linkage has a profound impact on biological activity. Research comparing the naphthalen-1-ylmethyl and naphthalen-2-ylmethyl isomers has revealed that the point of attachment is critical for optimal interaction with biological targets.

In studies on agents targeting the enzyme Decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in mycobacterial cell wall synthesis, the 7-(naphthalen-2-ylmethyl) substitution was found to be vital for antimycobacterial activity. cuni.cz A shift from the 2-position to the 1-position on the naphthalene ring often leads to a significant decrease in potency. For example, in a series of antitubercular agents, the analogue with a naphthalen-2-ylmethyl group at the N-7 position of the purine ring demonstrated potent activity, which was diminished when a naphthalen-1-ylmethyl group was used instead. This suggests that the specific stereochemical and electronic properties conferred by the naphthalen-2-yl isomer are essential for effective binding to the target enzyme. cuni.cz

Table 1: Effect of Naphthalene Positional Isomerism on Biological Activity
Compound ScaffoldNaphthalene IsomerTargetRelative Activity General trend observed in cited studies. "High" indicates preferred isomer for activity.Reference
7-(Naphthalen-ylmethyl)-7H-purineNaphthalen-2-ylmethylMycobacterium tuberculosis DprE1High cuni.cz
7-(Naphthalen-ylmethyl)-7H-purineNaphthalen-1-ylmethylMycobacterium tuberculosis DprE1Lower cuni.cz
N-(Naphthalen-2-yl)-1,3,5-triazin-2-amineNaphthalen-2-ylHuman ENT1/ENT2Active polyu.edu.hk
N-(Phenyl)-1,3,5-triazin-2-amine(Benzene ring)Human ENT1/ENT2Inactive polyu.edu.hk

The introduction of substituents onto the naphthalene ring provides another layer of modulation for biological activity. The electronic and steric properties of these substituents can fine-tune the interaction of the molecule with its target. The effects can be complex, as the nature and position of the substituent are critical. nih.gov

For instance, the addition of electron-withdrawing groups, such as trifluoromethyl (CF3), can significantly alter the electronic properties of the naphthalene ring system. nih.gov In a study focused on positive inotropic agents, the substitution of electron-withdrawing groups on the aromatic rings (in that case, a benzhydryl moiety which is functionally similar to the naphthalene group in providing a large aromatic surface) was found to increase potency. This suggests that modulating the electron density of the aromatic system can enhance binding affinity.

Conversely, the presence of electron-donating groups can also influence activity, often through different mechanisms such as improved hydrophobic interactions or altered metabolic stability. The specific impact of a substituent is highly dependent on the topology of the target's binding site. For example, a bulky substituent may be well-tolerated in a large, open pocket, but could cause a complete loss of activity if it creates a steric clash in a more constrained site.

Influence of Purine Ring Substitutions on Efficacy and Selectivity

The purine core is a versatile scaffold that allows for modifications at several positions, each influencing the molecule's pharmacological profile in distinct ways.

Position 2 of the purine ring is a key site for modification. In the context of antitubercular agents targeting DprE1, substitutions at this position have been extensively explored. cuni.cz Starting from a lead compound with a morpholino group at C2, researchers found that this position was amenable to structural changes. While the incorporation of bulky secondary amines like a second morpholino group led to a complete loss of activity, replacing it with smaller amine groups proved beneficial. Optimized analogues featuring amino or ethylamino substitutions at position 2 demonstrated strong in vitro antimycobacterial activity, indicating that the size and nature of the C2 substituent are critical for potency. cuni.cz

The thioether linkage at position 6 is a defining feature of this compound class and is generally superior to other linkages for certain biological activities. In the development of selective positive inotropes, thioether-linked derivatives were found to be superior to their corresponding oxygen (ether) and nitrogen (amine) isosteres. researchgate.net This suggests that the sulfur atom plays a specific role in the molecule's mechanism of action, possibly through its size, polarizability, or ability to form specific non-covalent interactions within the target's binding site.

Further modifications at this position, such as replacing the entire (naphthalen-1-ylmethyl)thio group with other substituents, have also been investigated. For antitubercular activity, replacing a 6-oxo group with a 6-sulfanyl or 6-amino group significantly impacted efficacy, again highlighting the sensitivity of this position to structural changes. cuni.cz In a separate study on antitumor agents, converting 6-mercaptopurine (B1684380) into various 6-alkyl and 6-aralkyl disulfide derivatives showed that most of these modifications resulted in higher antitumor activity compared to the parent compound. nih.gov

The regiochemistry of substitution on the purine nitrogen atoms is a critical factor determining biological activity. The two primary isomers are the N-7 and N-9 substituted analogues. Often, one isomer is strongly favored over the other for a given biological target.

For the antitubercular 7H-purines targeting DprE1, the 7-(naphthalen-2-ylmethyl) substitution was identified as a key requirement for activity. cuni.cz This specific N-7 linkage orients the naphthalene moiety in a spatial arrangement that is optimal for binding. It is common in purine chemistry for the N-9 isomer to be the thermodynamically more stable product during synthesis, but the N-7 isomer can possess a unique and more potent biological profile. The distinct three-dimensional shape of N-7 versus N-9 isomers leads to different interactions with target proteins, making the control of this regiochemistry a crucial aspect of drug design.

Table 2: Summary of Purine Ring SAR Findings
Modification SiteModification TypeObserved Effect on ActivityTarget/Activity ClassReference
Position 2Small amines (amino, ethylamino)Increased potencyAntitubercular (DprE1) cuni.cz
Bulky amines (morpholine)Loss of activityAntitubercular (DprE1) cuni.cz
Position 6 LinkageThioether (-S-)Superior to -O- and -NH-Positive Inotropy researchgate.net
Disulfide (-S-S-R)Higher potency than thiol (-SH)Antitumor nih.gov
N-SubstitutionN-7 isomerEssential for activityAntitubercular (DprE1) cuni.cz
N-9 isomerGenerally less active (target dependent)General Observation cuni.cz

Role of Linker Chemistry in Structure-Activity Profiles

The nature of the chemical linker connecting the purine core to the naphthalen-1-ylmethyl moiety at the 6-position is a critical determinant of the biological activity of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine and its analogues. The choice of atom—sulfur (thioether), oxygen (ether), or other functionalities—directly influences the molecule's physicochemical properties, such as bond angles, length, lipophilicity, and hydrogen-bonding capacity. These properties, in turn, dictate the compound's interaction with its biological target.

Alkylthio vs. Alkyloxy Linkers

Structure-activity relationship (SAR) studies on various classes of 6-substituted purine derivatives have consistently highlighted the significant role of the linker atom. In a series of purine derivatives developed as selective positive inotropic agents, it was demonstrated that thioether-linked compounds were superior to their corresponding oxygen and nitrogen isosteres. researchgate.netnih.gov This suggests that the sulfur atom in the thioether linkage provides advantageous properties for biological activity compared to an oxygen atom in an alkyloxy linker.

The superiority of the alkylthio linker can be attributed to several factors. The thioether bond is longer and more flexible than the ether bond, which can allow for a more optimal orientation of the naphthalen-1-ylmethyl group within the target's binding pocket. Additionally, the sulfur atom is less electronegative and more polarizable than oxygen, which can lead to different and potentially more favorable non-covalent interactions, such as van der Waals or hydrophobic interactions, with the target protein.

The following table summarizes the general findings on the comparison of alkylthio and alkyloxy linkers in 6-substituted purine analogues from related studies.

Linker TypeKey Atomic PropertiesObserved Impact on Activity (in related purine analogues)Potential Rationale
Alkylthio (-S-)Longer bond length, greater polarizability, less electronegativeSuperior biological activity observed in several studies. researchgate.netnih.govAllows for more optimal positioning in the binding pocket and favorable hydrophobic interactions.
Alkyloxy (-O-)Shorter bond length, higher electronegativity, potential H-bond acceptorGenerally lower biological activity compared to thioether analogues. researchgate.netnih.govThe more rigid and polar nature of the ether linkage may be less favorable for binding.

Influence of Alkynyl and Aminobutynyl Moieties

The introduction of rigid, linear moieties such as alkynyl groups at the 6-position of the purine ring represents another strategy to probe the spatial requirements of the target's binding site. The replacement of the flexible thioether linker with a more constrained alkynyl or aminobutynyl group can significantly alter the compound's conformational freedom and its interaction profile.

While specific SAR studies on 6-alkynyl or 6-aminobutynyl analogues of 6-((naphthalen-1-ylmethyl)thio)-7H-purine are not extensively documented in publicly available literature, research on other purine derivatives provides some insights. For instance, 2-alkynyl-substituted adenosine (B11128) analogues have been shown to be potent ligands at adenosine receptors, indicating that the purine scaffold can accommodate such linear substituents. nih.gov In a different context, 6-alkynyl-substituted anilinoquinazolines have been developed as potent epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov

The rationale for exploring these linkers is to investigate how the rigidity and directionality of the substituent affect binding affinity and selectivity. An alkynyl group, being linear and electron-rich, can participate in unique π-stacking or other non-covalent interactions. An aminobutynyl moiety would introduce a basic nitrogen atom at a defined distance from the purine core, which could form a key salt bridge or hydrogen bond with the target protein, potentially enhancing potency and selectivity.

The table below outlines the hypothetical impact of these moieties based on general medicinal chemistry principles.

MoietyStructural FeaturesPotential Impact on SARPossible Interactions
AlkynylLinear, rigid, electron-rich π systemRestricts conformational flexibility, explores linear binding channels.π-stacking, hydrophobic interactions.
AminobutynylLinear, rigid with a terminal basic nitrogenIntroduces a potential key binding interaction at a specific distance from the purine core.Ionic bonding (salt bridge), hydrogen bonding.

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target, as enzymes and receptors are chiral macromolecules. The introduction of a chiral center into a purine analogue can lead to enantiomers that exhibit significantly different biological activities, potencies, and even different pharmacological profiles (e.g., agonist vs. antagonist).

While the parent compound, 6-((naphthalen-1-ylmethyl)thio)-7H-purine, is achiral, modifications to its structure can readily introduce chirality. For example, substitution on the methylene (B1212753) linker or on the naphthalene ring could create a stereocenter. The spatial arrangement of substituents in a specific enantiomer may allow for a more precise and energetically favorable fit into the binding site, leading to enhanced affinity and activity. Conversely, its mirror image may bind with lower affinity or not at all due to steric hindrance.

Studies on other classes of purine derivatives have consistently demonstrated the importance of stereochemistry. For example, in a series of N6-substituted adenosine derivatives, the (R)- and (S)-enantiomers of 1-phenylethyl-substituted analogues showed stereoselectivity in their binding to adenosine receptors. nih.gov Similarly, the activity of certain 6-heterocyclic-substituted purines as cardiac sodium channel modifiers was found to be specific to the S enantiomers. nih.gov These findings underscore that the three-dimensional structure of the ligand is a critical determinant of its interaction with the biological target. Therefore, in the design of analogues of 6-((naphthalen-1-ylmethyl)thio)-7H-purine, the stereochemical consequences of any structural modifications must be carefully considered to optimize ligand-target interactions.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. numberanalytics.comwikipedia.org This technique is fundamental in structure-based drug design for screening large databases of compounds and identifying those likely to interact with a protein target. wikipedia.orgnih.gov

The primary goal of molecular docking is to forecast the binding conformation of a ligand within the active site of a target protein. wikipedia.org The process involves sampling numerous possible orientations and conformations of the ligand within the binding pocket. nih.gov Sophisticated algorithms, coupled with scoring functions, are then used to rank these poses based on their predicted binding affinity. numberanalytics.comoup.com For 6-((naphthalen-1-ylmethyl)thio)-7H-purine, this simulation would predict its most stable three-dimensional arrangement within a specific protein's binding site, providing a static snapshot of the potential interaction. meilerlab.org

Once a binding mode is predicted, docking software can identify the specific amino acid residues of the protein that interact with the ligand. meilerlab.org These non-covalent interactions are critical for the stability of the ligand-protein complex. nih.gov Key interactions typically analyzed include:

Hydrogen Bonds: These are crucial electrostatic attractions between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Docking analysis would pinpoint potential hydrogen bonds between the purine (B94841) ring's nitrogen atoms or other functional groups and residues like asparagine, glutamine, or serine in the protein. jchr.org

Pi-Stacking (π-π) Interactions: These interactions occur between aromatic rings. Given the presence of both a purine and a naphthalene (B1677914) ring system in 6-((naphthalen-1-ylmethyl)thio)-7H-purine, π-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site would be a significant stabilizing factor. nih.govnih.gov

The table below illustrates the types of interactions that would be typically identified for a molecule like 6-((naphthalen-1-ylmethyl)thio)-7H-purine in a hypothetical protein binding site.

Interaction TypePotential Ligand Moiety InvolvedPotential Protein Residue Involved
Hydrogen BondPurine NitrogensAsp, Glu, Asn, Gln, Ser, Thr
Pi-StackingNaphthalene Ring, Purine RingPhe, Tyr, Trp
HydrophobicNaphthalene Ring, Alkyl Thio LinkerVal, Leu, Ile, Ala, Met

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, offering deeper insights than the static picture provided by docking. nih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of ligand-receptor complexes and the conformational changes that occur during binding. researchgate.netnih.gov

After an initial pose is determined by molecular docking, MD simulations are used to assess the stability of this predicted complex in a simulated physiological environment. uzh.ch These simulations can reveal how the ligand and protein adjust their shapes to accommodate each other, a concept known as "induced fit." uzh.ch For 6-((naphthalen-1-ylmethyl)thio)-7H-purine, an MD simulation would show whether the initial docked pose is stable over time or if the ligand shifts to a different, more favorable conformation within the binding pocket. researchgate.net This provides a more realistic representation of the binding event than a static model.

Advanced MD simulation techniques can be used to model the entire process of a ligand binding to or unbinding from a receptor. nih.gov These simulations can identify the most likely pathways for a ligand to enter and exit the active site. github.io Understanding these dissociation pathways is crucial in drug design, as the length of time a drug remains bound to its target (its residence time) is often correlated with its therapeutic efficacy. nih.govacs.org Such simulations could reveal the energetic barriers 6-((naphthalen-1-ylmethyl)thio)-7H-purine must overcome to bind or dissociate, providing valuable information for optimizing its structure to improve binding kinetics. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.melongdom.org Instead of focusing on a single molecule-target interaction, QSAR models are built from a dataset of related compounds with known activities. wikipedia.org

The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will correlate with changes in their biological activity. fiveable.me A QSAR model for a class of purine derivatives, including 6-((naphthalen-1-ylmethyl)thio)-7H-purine, would be developed by:

Data Collection: Assembling a set of purine analogues with experimentally measured biological activities (e.g., inhibitory concentrations).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties (e.g., molecular weight, logP, electronic charge distributions).

Model Building: Using statistical methods to create a mathematical equation that links the descriptors to the biological activity. wikipedia.orgnih.gov

Validation: Testing the model's ability to accurately predict the activity of compounds not used in its creation.

A validated QSAR model could then be used to predict the activity of new, unsynthesized purine derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. longdom.orgresearchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity, stability, and intermolecular interactions. While specific quantum chemical studies on 6-((Naphthalen-1-ylmethyl)thio)-7H-purine are not extensively documented in publicly available literature, the principles and methodologies for such analyses are well-established.

Density Functional Theory (DFT) is a prominent method used for these calculations, often employed to determine the optimized molecular geometry and electronic properties of similar heterocyclic and aromatic compounds. For a molecule like 6-((Naphthalen-1-ylmethyl)thio)-7H-purine, DFT calculations, potentially using a basis set such as B3LYP/6-311++G(d,p), would be instrumental in elucidating its electronic characteristics.

These calculations can predict a range of electronic properties that are crucial for understanding the molecule's potential as a drug candidate. Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP): This analysis maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets such as proteins and enzymes.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule, including charge transfer interactions and hyperconjugative effects that contribute to its stability.

By applying these quantum chemical methods, researchers can gain a comprehensive understanding of the electronic landscape of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine, which is a prerequisite for rational drug design.

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening and ligand-based drug design are powerful computational techniques used to identify and optimize potential drug candidates from large compound libraries. These strategies are particularly relevant for purine derivatives, which are known to interact with a wide range of biological targets.

Virtual Screening: In the context of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine, virtual screening could be employed to identify potential protein targets. This process involves computationally docking the molecule into the binding sites of a vast array of proteins to predict its binding affinity and mode of interaction. This approach can rapidly narrow down the search for biological partners, saving significant time and resources compared to traditional high-throughput screening.

Ligand-Based Drug Design: This strategy is utilized when the three-dimensional structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

For instance, studies on related 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have identified them as potent antitubercular agents. cuni.cznih.gov This information can be leveraged in a ligand-based approach. The structure of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine could be used to search for other molecules with similar pharmacophoric features, potentially leading to the discovery of novel compounds with similar or improved activity. Furthermore, structure-activity relationship (SAR) studies on analogous purine derivatives can inform the design of new molecules based on the 6-((Naphthalen-1-ylmethyl)thio)-7H-purine scaffold. cuni.cznih.gov

The application of these computational strategies is crucial in the early stages of drug discovery, enabling the efficient identification of lead compounds and guiding their optimization into effective therapeutic agents. The structural features of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine, combining a purine core with a naphthalene moiety, make it an interesting candidate for such computational explorations against various disease targets. nih.gov

Pharmacogenomic Considerations and Individual Variability in Thiopurine Response

Genetic Polymorphisms Affecting Thiopurine Metabolism

The metabolism of thiopurines is a complex process involving several key enzymes. Genetic variations in the genes encoding these enzymes can significantly alter their activity, leading to marked differences in how individuals process these drugs. researchgate.net The most critical enzymes in this pathway are Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15). numberanalytics.commydruggenome.org

Thiopurine S-methyltransferase (TPMT): TPMT is a crucial enzyme that deactivates thiopurines through methylation. nih.gov Genetic polymorphisms in the TPMT gene can lead to decreased or absent enzyme activity. nih.govnih.gov Individuals can be categorized into three main phenotypes based on their TPMT activity:

Normal metabolizers: These individuals have two functional copies of the TPMT gene and exhibit normal enzyme activity. mydruggenome.org

Intermediate metabolizers: Heterozygous individuals with one functional and one non-functional TPMT allele have reduced enzyme activity. frontiersin.org

Poor metabolizers: Homozygous individuals with two non-functional TPMT alleles have little to no enzyme activity. nih.gov

Several variant alleles of TPMT have been identified, with TPMT2, TPMT3A, and TPMT*3C being the most common ones associated with reduced enzyme function. frontiersin.orgnih.gov The prevalence of these polymorphisms varies among different ethnic populations. frontiersin.org

Nudix Hydrolase 15 (NUDT15): The NUDT15 enzyme plays a vital role in preventing the incorporation of active thiopurine metabolites into DNA by converting them to less toxic forms. frontiersin.org Genetic variants in the NUDT15 gene, particularly the NUDT15 R139C variant, are strongly associated with loss of function and increased sensitivity to thiopurines. frontiersin.orgfrontiersin.org This variant is more prevalent in Asian populations compared to European and African populations. frontiersin.org

Other Genetic Factors: While TPMT and NUDT15 are the most significant, polymorphisms in other genes can also influence thiopurine metabolism and response. These include genes encoding for enzymes like inosine (B1671953) triphosphate pyrophosphatase (ITPA) and xanthine (B1682287) dehydrogenase (XDH), which are also involved in the intricate metabolic cascade of thiopurines. numberanalytics.comfrontiersin.org

Below is an interactive data table summarizing the key genes and their polymorphisms affecting thiopurine metabolism:

GeneKey PolymorphismsConsequence of VariantPrimary Population(s) Affected
TPMT TPMT2, TPMT3A, TPMT3CDecreased/absent enzyme activityCaucasians, African Americans
NUDT15 R139C (NUDT153)Loss of enzyme functionAsians, Hispanics
ITPA 94C>AAltered thiopurine toxicity riskVarious
XDH rs2281547Associated with hematologic toxicitiesVarious

Implications for Therapeutic Efficacy and Adverse Event Profiles

The genetic polymorphisms that alter thiopurine metabolism have profound implications for both the effectiveness of the treatment and the risk of adverse drug reactions. nih.gov Understanding an individual's genetic makeup can help predict their response and tailor therapy accordingly. numberanalytics.com

Therapeutic Efficacy: For thiopurines to be effective, they need to be converted into their active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.gov In individuals with normal or high TPMT activity, a significant portion of the drug may be shunted towards inactive metabolites, potentially reducing the concentration of active 6-TGNs and leading to a suboptimal therapeutic response. frontiersin.org Conversely, individuals with decreased TPMT or NUDT15 activity may accumulate higher levels of 6-TGNs, which can enhance the therapeutic effect but also increases the risk of toxicity. nih.govnih.gov

Adverse Event Profiles: The accumulation of high levels of 6-TGNs in individuals with deficient TPMT or NUDT15 activity is a major cause of severe, life-threatening adverse effects, most notably myelosuppression (bone marrow suppression), which can lead to leukopenia (low white blood cell count). mydruggenome.orgfrontiersin.org Patients with homozygous or heterozygous variants in TPMT or NUDT15 are at a significantly higher risk of developing these toxicities when treated with standard doses of thiopurines. nih.govtandfonline.com

Pharmacogenetic testing for TPMT and NUDT15 variants prior to initiating thiopurine therapy is increasingly becoming a standard of care. numberanalytics.comnih.gov This allows for the identification of at-risk patients and enables clinicians to adjust dosing strategies to mitigate the risk of severe adverse events while optimizing therapeutic efficacy. numberanalytics.com For instance, patients with intermediate enzyme activity may require a dose reduction, while those with complete deficiency may need to avoid thiopurines altogether. frontiersin.org

The following table provides a summary of the clinical implications of different metabolizer statuses:

Metabolizer StatusGenetic ProfileRisk of Myelosuppression
Normal Metabolizer Two normal function allelesNormal risk
Intermediate Metabolizer One normal and one no function alleleIncreased risk
Poor Metabolizer Two no function allelesGreatly increased risk

By integrating pharmacogenomic data into clinical practice, healthcare providers can move towards a more personalized approach to thiopurine therapy, thereby improving patient outcomes and minimizing the potential for harm. nih.gov

Future Directions and Translational Research Perspectives

Design and Synthesis of Next-Generation Analogues

The future development of purine-based therapeutics hinges on the rational design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this effort. For instance, research on related 7-(naphthalen-2-ylmethyl)-7H-purines has revealed that this specific substitution is critical for their potent antimycobacterial activity. cuni.cznih.gov However, these studies also demonstrated that the purine (B94841) core allows for significant structural modifications at the C2 and C6 positions, leading to the development of optimized analogues with enhanced activity. cuni.cznih.gov

Key strategies for designing next-generation analogues include:

Systematic SAR Exploration: Thorough investigation of the effects of substituents on both the purine and naphthalene (B1677914) rings can fine-tune biological activity. For example, replacing an amide fragment with a sulfonamide structure has been shown to enhance the anti-proliferative and protein kinase inhibitory activities of certain purine derivatives. nih.gov

Ligand-Based Drug Design: Constructing diverse chemical libraries based on the purine scaffold is a proven strategy. A ligand-based approach, where various sugar ring and heterocycle scaffolds are recombined and synthesized, can generate a multitude of novel analogues for high-throughput screening. ugent.be

Isomeric and Regioisomeric Synthesis: The precise positioning of substituents can dramatically impact efficacy. In the case of antitubercular naphthalen-ylmethyl-purines, the 7-substituted isomer was found to be essential for high activity, while the corresponding 9-substituted regioisomer was completely inactive. cuni.cz Similarly, the attachment point on the naphthalene ring (naphthalen-1-yl vs. naphthalen-2-yl) can abolish activity, highlighting the need for precise synthetic control. cuni.cz

Compound ClassKey Structural FeatureImpact on Biological ActivityReference
7-(Naphthalen-2-ylmethyl)-7H-purines7-(Naphthalen-2-ylmethyl) substitutionEssential for high anti-tuberculosis activity. cuni.cznih.gov
7-(Naphthalen-2-ylmethyl)-7H-purinesModifications at C2 and C6 positionsAllowed for optimization, leading to analogues with 1 µM activity against Mtb. cuni.cznih.gov
N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl) derivativesSubstitution of sulfonamide for amide fragmentPlayed an essential role in advancing inhibitory activities against protein kinases. nih.gov
Naphthalen-ylmethyl-purinesSubstitution at N7 vs. N9 position of the purine coreN7-substitution was active, while the N9-regioisomer was inactive. cuni.cz

Development of Advanced Preclinical Models

To accurately predict the clinical potential of novel purine analogues, the development and use of sophisticated preclinical models are essential. These models are crucial for evaluating efficacy, understanding mechanisms of action, and identifying potential liabilities before human trials.

The Pediatric Preclinical Testing Program (PPTP) provides a robust example of a comprehensive modeling approach, utilizing both in vitro testing against a diverse panel of cell lines and in vivo evaluation in xenograft models. nih.gov This dual approach allowed for the identification of the unique antitumor activity spectrum of the purine analog NSC 750854. nih.gov

Future preclinical strategies should incorporate a multi-pronged approach:

In Vitro and In Vivo Testing: Continued use of broad cancer cell line panels and solid tumor xenograft models remains the standard for oncology research. nih.gov

Mechanism-Oriented Models: A powerful technique for target identification involves the generation of drug-resistant mutants. Subsequent genomic sequencing of these mutants can pinpoint the specific gene and protein responsible for the drug's mechanism of action, as was successfully done to identify DprE1. cuni.cznih.govcuni.cz

Computational Modeling: The use of quantitative structure-activity relationship ((Q)SAR) models can predict the biological activity of new analogues directly from their chemical structure. d-nb.info These computational techniques can simulate effects, prioritize synthesis candidates, and reduce the reliance on animal testing. d-nb.info

Model TypeApplicationExampleReference
In Vitro Cell Line PanelsScreening for broad cytotoxic activityTesting of NSC 750854 against the PPTP panel of pediatric cancer cell lines. nih.gov
In Vivo Xenograft ModelsEvaluating antitumor efficacy and tumor growth inhibitionNSC 750854 induced significant tumor growth inhibition in 89% of solid tumor xenografts. nih.gov
Resistant Mutant Generation & SequencingMechanism of action and target identificationIsolation of Mtb mutants resistant to a purine hit compound led to the identification of DprE1. cuni.cznih.govcuni.cz
(Q)SAR Computational ModelsPredicting biological activity and simulating effectsDevelopment of models to predict the anti-HIV activity of purine nucleoside analogs. d-nb.info

Potential for Combination Therapies

The future clinical success of 6-((Naphthalen-1-ylmethyl)thio)-7H-purine and its analogues may lie in their use as part of combination therapy regimens. Combining drugs with complementary mechanisms of action can enhance efficacy, overcome drug resistance, and potentially reduce toxicity.

The precedent for this approach is well-established for the purine analog class. For indolent lymphoid malignancies, strategies exploring the synergy between purine analogs and other agents like alkylators and biologic response modifiers have been proposed. nih.gov

Promising avenues for combination therapies include:

Overcoming Drug Resistance: Optimized antitubercular purines have demonstrated strong activity against clinically isolated drug-resistant strains of M. tuberculosis. cuni.cznih.gov This suggests their potential use in combination with existing first- or second-line anti-TB drugs to treat multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

Targeting Multiple Pathways in Cancer: As some purine derivatives act as angiogenesis inhibitors, they could be combined with conventional chemotherapies that target cell proliferation. nih.gov This dual approach of cutting off a tumor's blood supply while also killing cancer cells directly is a validated strategy in oncology.

Emerging Applications beyond Current Scope

While much of the research on purine analogues has focused on cancer and infectious diseases, the unique chemical properties of these compounds suggest their potential utility across a much broader range of therapeutic areas.

Future translational research should investigate the following emerging applications:

Cardioprotection: A patent for related purine derivatives highlights their potential use in the treatment, reduction, or prevention of tissue damage resulting from ischemia or hypoxia. googleapis.com This could have significant implications for patients at risk of myocardial infarction, particularly in perioperative settings. googleapis.com

Antiviral Therapy: N-heterocyclic compounds, including purines, are a rich source of antiviral agents. mdpi.com The development of (Q)SAR models for predicting the anti-HIV activity of purine nucleoside analogs underscores the potential of this chemical class in virology. d-nb.info

Anti-protozoal Agents: Screening of a purine nucleoside library has yielded lead analogues with promising activity against pathogenic protozoa such as Trypanosoma and Leishmania species. ugent.be

Immune-Mediated Inflammatory Diseases: By targeting the purinergic signaling pathway, novel purine derivatives could be developed as new treatments for a variety of inflammatory conditions. nih.gov

Q & A

Q. How can researchers ensure reproducibility in structural characterization studies?

  • Methodological Answer : Adhere to FAIR data principles: publish raw spectral data (e.g., .JCAMP-DX files for IR), crystallographic CIFs, and detailed experimental protocols. Cross-reference with public databases (e.g., Cambridge Structural Database) to verify novel structural features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.